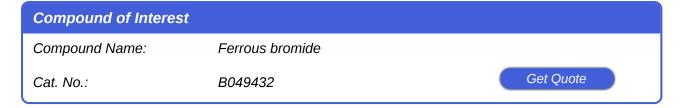


Electronic configuration of iron in ferrous bromide

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An In-depth Technical Guide to the Electronic Configuration of Iron in Ferrous Bromide

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration of the iron center in **ferrous bromide** (FeBr₂). Utilizing the framework of Crystal Field Theory (CFT), this document elucidates the oxidation state of iron, the d-orbital splitting in the crystalline solid, and the resulting high-spin electronic configuration. The theoretical principles are substantiated with quantitative data and detailed protocols for experimental verification using UV-Visible Spectroscopy and Magnetic Susceptibility measurements. This whitepaper is intended for researchers, scientists, and professionals in chemistry and materials science, offering foundational knowledge crucial for understanding the magnetic and spectroscopic properties of this compound.

Theoretical Framework: The Iron(II) Cation

The electronic configuration of an element is fundamental to understanding its chemical behavior. For a neutral iron atom (Fe), with an atomic number of 26, the configuration is [Ar] 3d⁶ 4s².[1][2] In ionic compounds, iron typically exists in one of two common oxidation states: +2 (ferrous) or +3 (ferric).

In **ferrous bromide** (FeBr₂), the bromide anion (Br⁻) carries a charge of -1. To maintain charge neutrality in the compound, the iron cation must possess a +2 charge.[3] This ferrous ion (Fe²⁺) is formed by the loss of the two outermost electrons from the neutral atom. According to the



principles of ionization for transition metals, electrons are first removed from the shell with the highest principal quantum number, which in this case is the 4s orbital.[2][4][5][6]

Therefore, the ground-state electronic configuration of the gaseous Fe²⁺ ion is [Ar] 3d⁶.[1][4][5] [6]

Species	Atomic Number (Z)	Electronic Configuration
Iron Atom (Fe)	26	1s ² 2s ² 2p ⁶ 3s ² 3p ⁶ 3d ⁶ 4s ² or [Ar] 3d ⁶ 4s ²
Ferrous Ion (Fe ²⁺)	26 (24 electrons)	1s ² 2s ² 2p ⁶ 3s ² 3p ⁶ 3d ⁶ or [Ar] 3d ⁶

Crystal Field Theory and d-Orbital Splitting in Ferrous Bromide

While the [Ar] 3d⁶ configuration describes the free ion, the arrangement of these d-electrons is altered in the presence of surrounding ligands in a crystal lattice. Crystal Field Theory (CFT) provides a robust model for this phenomenon, treating the ligands as point charges that interact electrostatically with the d-orbitals of the central metal ion.[7][8]

Coordination Geometry and Ligand Field

Solid-state analysis of **ferrous bromide** reveals that it adopts a polymeric cadmium iodide (Cdl_2) crystal structure.[9] In this arrangement, each Fe^{2+} ion is coordinated to six bromide ions, forming an octahedral geometry.[9][10] The six Br^- ligands are positioned along the $\pm x$, $\pm y$, and $\pm z$ axes, creating an octahedral crystal field.

This field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels:[11][12]

 t₂g set: A lower-energy, triply degenerate set comprising the d_xy_, d_xz_, and d_yz_ orbitals, which are oriented between the coordinate axes and thus experience less electrostatic repulsion from the ligands.[8][12]



e_g_ set: A higher-energy, doubly degenerate set comprising the d_z²_ and d_x²-y²_ orbitals, which point directly towards the ligands along the axes and experience greater repulsion.[8]
 [12]

The energy separation between these two sets is denoted as the crystal field splitting energy, Δ_{oct} (or 10Dq).[7][8]

High-Spin Configuration

The specific arrangement of the six d-electrons of Fe²⁺ within the split t₂g and e_g_ orbitals depends on the relative magnitudes of Δ _oct_ and the electron pairing energy (P). Bromide (Br⁻) is classified as a weak-field ligand in the spectrochemical series, meaning it induces a relatively small Δ _oct_.

For FeBr₂, the splitting energy is less than the energy required to pair electrons in the same orbital (Δ _oct_ < P). Consequently, electrons will occupy the higher-energy e_g_ orbitals before pairing up in the lower-energy t₂g orbitals, maximizing the number of unpaired electrons. This arrangement is known as a high-spin configuration.[12][13]

The filling of the d-orbitals for a d⁶ high-spin complex proceeds as follows: the first five electrons singly occupy each of the five d-orbitals (three in t₂g, two in e_g_) according to Hund's rule, and the sixth electron pairs up in one of the t₂g orbitals.[11] This results in the final electronic configuration for iron in **ferrous bromide**: t₂g⁴ e_g².[13][14]

Caption: d-orbital splitting for a high-spin d⁶ ion (Fe²⁺) in an octahedral field.

Quantitative Data and Magnetic Properties

The t_2g^4 e_g² configuration possesses four unpaired electrons, which imparts significant paramagnetic properties to **ferrous bromide**.[9][11] The theoretical spin-only magnetic moment (μ so) can be calculated using the formula:

$$\mu$$
 so = $\sqrt{[n(n+2)]}$

where n is the number of unpaired electrons. For FeBr₂, with n=4:

$$\mu$$
 so = $\sqrt{[4(4+2)]} = \sqrt{24} \approx 4.90$ Bohr Magnetons (μ B)



Experimental measurements confirm this high-spin state. While values vary slightly depending on the method, they are consistently in the range expected for four unpaired electrons, accounting for some orbital angular momentum contribution.[15]

Parameter	Theoretical Value	Experimental Value
Oxidation State of Iron	+2	+2
d-electron Count	6	6
Unpaired Electrons (n)	4	4
Spin-Only Magnetic Moment	~4.90 μ_B_	4.0 - 4.4 μ_B_[10][15]

Experimental Protocols for Verification

The electronic configuration of iron in FeBr₂ can be confirmed through spectroscopic and magnetic characterization techniques.

Protocol: UV-Visible Spectroscopy

Objective: To measure the d-d electronic transitions and determine the crystal field splitting energy (Δ oct).

Methodology:

- Sample Preparation: Prepare a solution of FeBr₂ of known concentration using a non-coordinating or weakly coordinating solvent (e.g., acetonitrile) to minimize displacement of the bromide ligands. All handling should be performed in an inert atmosphere (e.g., a glovebox) as Fe(II) salts are susceptible to oxidation.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer calibrated according to standard procedures.
- Data Acquisition:
 - Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).



- Fill a matching cuvette with the FeBr₂ solution.
- Scan a wavelength range from approximately 300 nm to 1100 nm to cover the visible and near-infrared regions where d-d transitions for Fe(II) typically occur.[16][17]

Data Analysis:

- The resulting spectrum will show absorbance as a function of wavelength. For high-spin d⁶ complexes, a broad, weak absorption band corresponding to the spin-allowed t₂g → e_g_ transition is expected.
- Identify the wavelength of maximum absorbance (λ _max_).
- Calculate the energy of this transition, which corresponds to Δ _oct_, using the equation: Δ _oct_ = hc/ λ _max_, where h is Planck's constant, and c is the speed of light.

Protocol: Magnetic Susceptibility Measurement

Objective: To determine the effective magnetic moment (µ_eff_) and thereby confirm the number of unpaired electrons.

Methodology (Gouy Method):

- Sample Preparation: A finely powdered, dry sample of FeBr₂ is packed uniformly into a cylindrical sample tube (Gouy tube) of a known length and cross-sectional area.
- Instrumentation: A Gouy balance, which consists of an analytical balance and a strong electromagnet, is used.[18]

Data Acquisition:

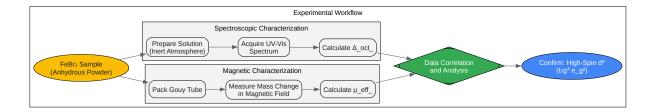
- The sample tube is suspended from the balance and positioned so that its bottom is in the center of the magnetic field, and its top is outside the field.
- The apparent mass of the sample is measured with the magnetic field off (m) off).
- The magnetic field is turned on to a calibrated strength, and the new apparent mass is measured (m on). Paramagnetic samples will be pulled into the field, resulting in an



increase in apparent mass.[18]

Data Analysis:

- The change in mass ($\Delta m = m_on_- m_off_-$) is used to calculate the gram magnetic susceptibility (χ_g_-).
- This value is converted to the molar magnetic susceptibility (χ_M) and corrected for the diamagnetic contributions of the Fe²⁺ and Br⁻ ions.
- The effective magnetic moment (µ_eff_) is calculated from the corrected molar susceptibility using the equation: µ_eff_ = 2.828 * √(χ_M_ * T), where T is the absolute temperature.
- \circ The resulting μ _eff_ is compared to the theoretical spin-only value to determine the number of unpaired electrons.



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Caption: Workflow for the experimental characterization of FeBr2.

Conclusion



The electronic configuration of iron in **ferrous bromide** (FeBr₂) is definitively characterized as a high-spin d⁶ system. The Fe²⁺ cation, possessing six d-electrons, is situated in an octahedral crystal field generated by six surrounding bromide ligands. As Br⁻ is a weak-field ligand, the crystal field splitting energy is insufficient to overcome electron pairing energy, leading to the t_2g^4 e_g² configuration with four unpaired electrons. This theoretical model is strongly supported by quantitative magnetic susceptibility data and can be experimentally verified through spectroscopic analysis. A thorough understanding of this electronic structure is essential for accurately predicting the magnetic, catalytic, and reactive properties of **ferrous bromide** and related iron(II) compounds.

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